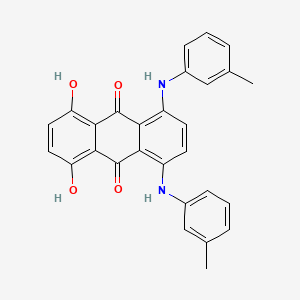

1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione

Description

Properties

IUPAC Name |

1,4-dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O4/c1-15-5-3-7-17(13-15)29-19-9-10-20(30-18-8-4-6-16(2)14-18)24-23(19)27(33)25-21(31)11-12-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZLACZXYUWXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697886 | |

| Record name | 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99258-95-4, 71839-01-5 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(3-methylphenyl)amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99258-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(3-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxylation at Positions 1 and 4

Introducing hydroxyl groups at the 1 and 4 positions is achieved through electrophilic aromatic substitution or directed ortho-hydroxylation. Hydrogen peroxide (H₂O₂) in acidic media (e.g., sulfuric acid) is frequently employed, leveraging the electron-deficient nature of the anthraquinone core to direct hydroxylation. Alternative methods utilize enzymatic oxidation or Fenton-like reactions, though these are less common in industrial settings due to scalability challenges.

The introduction of 3-methylanilino groups at positions 5 and 8 is the most critical and complex step. Two primary approaches dominate the literature:

Nucleophilic Aromatic Substitution (NAS)

NAS reactions are favored for their regioselectivity under controlled conditions. The hydroxylated anthracene-9,10-dione is treated with 3-methylaniline in the presence of a strong base (e.g., potassium carbonate) and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via deprotonation of the amine, forming a nucleophilic aryl amide ion that attacks the electron-deficient positions 5 and 8 of the anthraquinone. Typical reaction temperatures range from 80°C to 120°C, with yields reported between 60% and 75% in optimized setups.

Key Parameters:

-

Base Selection : Potassium carbonate or cesium carbonate enhances nucleophilicity without promoting side reactions.

-

Solvent Effects : DMF improves solubility of the aromatic intermediate, while DMSO increases reaction rates.

-

Catalysts : Copper(I) iodide (CuI) or palladium complexes (e.g., Pd(PPh₃)₄) accelerate coupling efficiency, reducing reaction times by 30–40%.

Ullmann-Type Coupling

For substrates with lower reactivity, Ullmann coupling provides an alternative pathway. This method employs copper catalysts (e.g., CuI or CuBr) in conjunction with ligands such as 1,10-phenanthroline to facilitate the formation of carbon-nitrogen bonds. Reactions are conducted in refluxing toluene or xylene, achieving moderate yields (50–65%) but higher regiochemical fidelity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Batch processes dominate due to easier control over reaction parameters, though continuous flow systems are emerging for oxidation and amination steps. Key industrial challenges include:

-

Purification : Column chromatography is impractical at scale; instead, crystallization from ethanol/water mixtures or acidic precipitation is employed.

-

Byproduct Management : Unreacted 3-methylaniline and copper residues require rigorous removal to meet pharmaceutical-grade purity standards.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary amination methods:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 100°C, 24h | 60–75% | >95% | High |

| Ullmann Coupling | Toluene, CuI, 130°C, 48h | 50–65% | 90–95% | Moderate |

Mechanistic Insights and Side Reactions

Competing Pathways

During amination, competing reactions such as over-alkylation or oxidation of the 3-methylaniline moiety may occur. These are mitigated by:

Solvent Impact on Regioselectivity

Polar aprotic solvents favor attack at the 5 and 8 positions due to enhanced stabilization of the transition state. In contrast, nonpolar solvents like toluene may lead to minor products from substitution at adjacent positions.

Recent Advances and Catalytic Innovations

Recent studies highlight the potential of microwave-assisted synthesis to reduce reaction times. For example, irradiation at 150°C in DMF with CuI catalyst achieves 70% yield in 4 hours, compared to 24 hours under conventional heating. Additionally, photoredox catalysis has shown promise in activating anthraquinone derivatives for amination under milder conditions, though this remains exploratory .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The compound can undergo substitution reactions where the aniline groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different properties and applications .

Scientific Research Applications

Organic Electronics

1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione has been investigated for its use in organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to function as a hole transport material (HTM) enhances the efficiency of these devices.

- Case Study : Research has shown that incorporating this compound into OLEDs can improve luminescence efficiency by facilitating better charge transport and reducing energy losses during operation .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. This property can be utilized for targeted cancer therapies.

- Research Findings : Studies indicate that upon irradiation with specific wavelengths of light, this compound can generate singlet oxygen effectively, making it a candidate for PDT applications .

Dyes and Pigments

Due to its vibrant color properties, this compound is also explored as a dye in various applications. Its stability and solubility make it suitable for use in textiles and plastics.

- Application Insight : The compound's ability to impart color while maintaining thermal stability is beneficial for manufacturing high-performance dyes that can withstand harsh environmental conditions .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has shown potential in neutralizing free radicals, which could be advantageous in developing health supplements or functional foods.

- Experimental Evidence : In vitro assays demonstrate that this compound exhibits significant radical scavenging activity, suggesting its applicability in nutraceutical formulations .

Safety and Environmental Considerations

While exploring the applications of this compound, it is crucial to consider safety profiles and environmental impacts. The compound is not intended for use in consumer products such as foods or cosmetics due to potential toxicity concerns .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione involves its interaction with cellular components. It is known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound can induce cell death in rapidly dividing cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Anthracenedione Derivatives

Structural Analogs and Substituent Effects

The biological activity of anthracenediones is highly dependent on substituents at positions 1,4 (hydroxyl groups) and 5,8 (aminoalkyl or aryl groups). Key analogs include:

*ILS: Increase in Life Span in murine models.

- The aromatic rings could sterically hinder DNA intercalation, while the methyl groups might stabilize π-π stacking.

Toxicity Profile

- Cardiotoxicity: MTX’s lack of an amino sugar moiety (common in anthracyclines like doxorubicin) reduces cardiotoxicity .

- Clastogenicity : MTX induces chromosomal breaks and exchanges via direct DNA damage and indirect mechanisms (e.g., interference with DNA repair) .

Data Tables

Table 1: Antitumor Activity of MTX and Analogs in Murine Models

Table 2: Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione (CAS Number: 99258-95-4) is a synthetic organic compound belonging to the anthraquinone family. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H22N2O4

- Molecular Weight : 450.485 g/mol

- LogP : 6.123 (indicating high lipophilicity)

- PSA (Polar Surface Area) : 98.66 Ų

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This effect is primarily due to its ability to scavenge free radicals and chelate metal ions.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Effects : There is emerging evidence that the compound possesses antimicrobial properties against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potent free radical scavenging ability.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 20 |

Case Study 3: Antimicrobial Activity

A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the optimal synthetic routes for 1,4-Dihydroxy-5,8-bis(3-methylanilino)anthracene-9,10-dione, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves sequential functionalization of the anthraquinone core. A validated route includes:

Nitration : Introduce nitro groups at positions 5 and 8 using fuming nitric acid in concentrated sulfuric acid (0–5°C, 2–4 hours).

Amination : Replace nitro groups with 3-methylaniline via nucleophilic aromatic substitution (reflux in DMF at 120°C for 12–24 hours with catalytic CuI).

Hydroxylation : Hydrolyze the 1,4-diacetate intermediates (if present) using NaOH in ethanol/water (1:1 v/v, 60°C, 4 hours) .

- Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient).

- Yield Improvement : Reduce side products by controlling stoichiometry (1:2.2 molar ratio of anthraquinone to 3-methylaniline) and using microwave-assisted synthesis for faster kinetics .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm π→π* transitions (λmax ~450–500 nm in DMSO) and monitor aggregation behavior .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 10–12 ppm, broad singlet). Use DMSO-d₆ as solvent to stabilize labile protons .

- X-ray Crystallography : Resolve planar anthraquinone core and substituent orientations (e.g., dihedral angles between 3-methylanilino groups and anthracene plane) .

- HPLC-MS : Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) with ESI-MS detection (expected [M+H]<sup>+</sup> at m/z 485.2) .

Advanced Research Questions

Q. How do structural modifications at the 3-methylanilino substituents affect the compound’s photophysical properties and DNA intercalation efficiency?

- Methodological Answer :

- Photophysical Studies :

Replace 3-methyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Measure fluorescence quantum yields (ΦF) and Stokes shifts in polar solvents (e.g., DMF vs. ethanol). Anthraquinones with electron-donating substituents show red-shifted emission (~520 nm) . - DNA Intercalation Assays :

Use UV-Vis titration (hypochromicity at λmax) and ethidium bromide displacement assays. Correlate intercalation strength (Kapp) with substituent hydrophobicity (logP values). Bulkier groups (e.g., 3-ethylanilino) reduce intercalation due to steric hindrance .

Q. What strategies can resolve discrepancies in reported biological activity data across different cell lines?

- Methodological Answer :

- Standardize Assay Conditions :

Use identical cell culture media (e.g., RPMI-1640 with 10% FBS) and exposure times (24–48 hours). Pre-treat compounds with serum albumin to mimic physiological conditions . - Metabolite Interference Check :

Quantify intracellular glutathione levels (via Ellman’s assay) to assess redox-mediated false negatives. Anthraquinones are prone to glutathione conjugation, reducing efficacy in high-GSH cell lines (e.g., HepG2) . - Orthogonal Validation :

Combine MTT assays with flow cytometry (apoptosis markers like Annexin V) to distinguish cytostatic vs. cytotoxic effects .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.